Carbetocin

生化分析

Biochemical Properties

Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus . This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . The biochemical interaction between this compound and oxytocin receptors is crucial for its function.

Cellular Effects

This compound exerts its effects on uterine smooth muscle cells. By binding to oxytocin receptors on these cells, it triggers a series of cellular processes that lead to uterine contraction . This can influence cell signaling pathways and potentially impact gene expression related to uterine contraction.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to oxytocin receptors on the smooth musculature of the uterus . This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . This is how this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

This compound has been shown to produce sustained uterine contractions within 2 minutes of intravenous injection, lasting for a significant duration . When administered intramuscularly, the sustained uterine contractions last for approximately 11 minutes and the rhythmic contractions for 120 minutes .

Dosage Effects in Animal Models

In veterinary medicine, the recommended doses of this compound range from 0.035-0.07 mg/animal (sheep, goats) to 0.1-0.2 mg/pig and 0.175-0.35 mg/cow . The action of 1 mg this compound is comparable to that of 50 IU oxytocin .

Metabolic Pathways

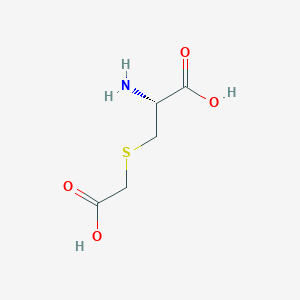

The metabolic pathway reported for oxytocin, which this compound is an analogue of, involves inactivation by reduction of the disulfide bond in kidney, liver, or lactating mamma followed by mainly renal excretion . A similar excretion must be assumed for this compound, as the structural changes result in higher protease and disulphidase stability but only retard metabolism .

Transport and Distribution

This compound is administered via intravenous or intramuscular routes . It is then distributed throughout the body, where it binds to oxytocin receptors present on the smooth musculature of the uterus .

Subcellular Localization

The subcellular localization of this compound is likely to be at the cell membrane where the oxytocin receptors are located. Upon binding to these receptors, this compound triggers a series of cellular processes leading to uterine contraction .

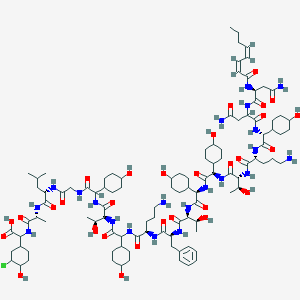

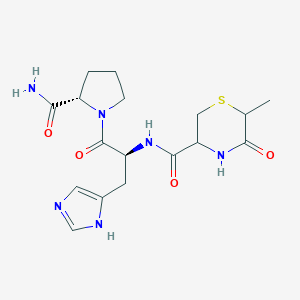

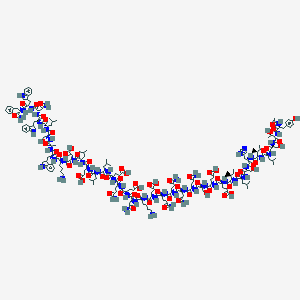

准备方法

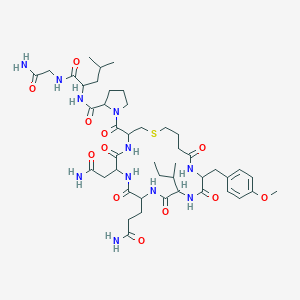

卡贝托辛的合成方法是基于液相环化。 该过程涉及使用 Rink Amide MBHA 树脂作为固相载体,并使用 Fmoc 保护的氨基酸作为单体 . 氨基酸按顺序连接以获得卡贝托辛直链肽树脂。 然后使用切割试剂从树脂上切割直链肽,并加入甲基叔丁基醚以沉淀粗产物 . 将直链肽溶解在含有还原剂的碱性溶液中,并在室温下进行液相缩合环化反应。 最后,使用制备型 HPLC 进行分离和纯化以获得目标产物 .

化学反应分析

科学研究应用

作用机制

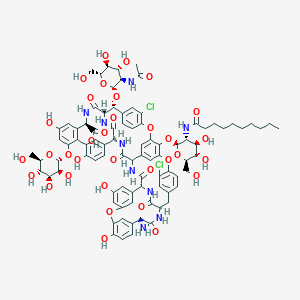

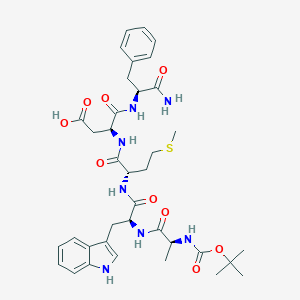

相似化合物的比较

属性

| Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus is very low in the non-pregnant state, and increases during pregnancy, reaching a peak at the time of delivery. | |

CAS 编号 |

37025-55-1 |

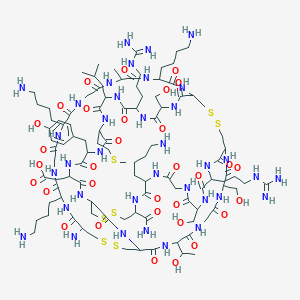

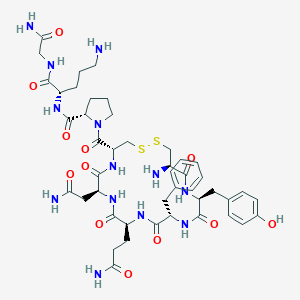

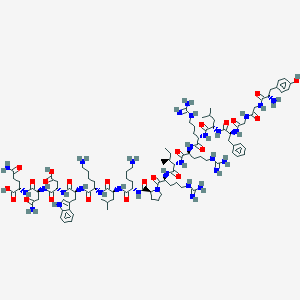

分子式 |

C45H69N11O12S |

分子量 |

988.2 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t25-,28?,29-,30-,31-,32-,33-,38-/m0/s1 |

InChI 键 |

NSTRIRCPWQHTIA-CPWZVOFUSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

规范 SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

| Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth, since it causes contraction of the uterus. | |

沸点 |

1477.9±65.0 °C at 760 mmHg |

熔点 |

N/A |

| 37025-55-1 | |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

序列 |

Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2(Disulfide bond) |

溶解度 |

2.65e-02 g/L |

来源 |

Synthetic |

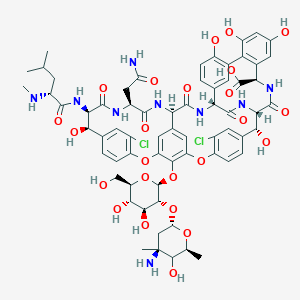

同义词 |

1-deamino-1-monocarba-2-(Tyr(OMe))-oxytocin carbetocin dcomot Depotocin oxytocin, 1-desamino-1-monocarba-(Tyr(OMe))(2)- oxytocin, 1-desamino-1-monocarba-(tyrosine(O-methyl))(2)- |

产品来源 |

United States |

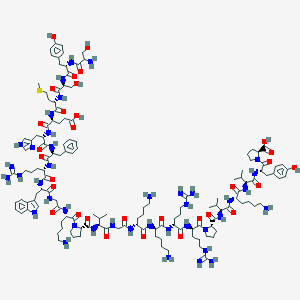

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does carbetocin exert its uterotonic effect?

A1: this compound acts as a selective agonist of the oxytocin receptor (OXTR) [, ]. Upon binding to OXTR in the myometrium, it triggers a signaling cascade that leads to an increase in intracellular calcium concentration []. This, in turn, promotes myometrial contractility [, ].

Q2: What makes this compound's action longer lasting than oxytocin?

A2: this compound possesses structural modifications compared to oxytocin that contribute to its extended half-life and duration of action []. Its terminal elimination half-life when given intravenously is 40 minutes, which is significantly longer than oxytocin's 5 minutes [].

Q3: Does this compound interact with other receptors besides OXTR?

A3: While this compound exhibits high selectivity for OXTR, research suggests it might act as an antagonist at vasopressin V1a and V1b receptors, although it doesn't activate them [].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research excerpts do not offer detailed spectroscopic data on this compound.

Q6: How does this compound's efficacy in preventing PPH compare to oxytocin?

A6: Several studies have demonstrated that this compound is at least as effective as oxytocin in preventing PPH, and in certain cases, might even be superior [, , , , , , , ]. Notably, this compound has consistently shown a reduction in the need for additional uterotonic agents compared to oxytocin, particularly in cesarean deliveries [, , , , , ].

Q7: Has this compound been investigated for applications other than PPH prevention?

A8: Yes, studies have explored this compound's potential in managing placental delivery during second-trimester abortions, demonstrating promising results in reducing placental retention and blood loss [].

Q8: Are there ongoing efforts to improve this compound formulation and delivery?

A11: While the research excerpts do not provide details on specific formulation strategies for this compound, the development of a heat-stable this compound formulation [] highlights ongoing efforts to enhance its practicality and accessibility.

Q9: What are some areas where further research on this compound is needed?

A12: Despite promising findings, more research is needed to optimize this compound dosage [, ], evaluate its long-term safety [, ], explore its cost-effectiveness [], and investigate its potential in managing PPH in specific high-risk groups [, , ].

Q10: Are there any ongoing large-scale clinical trials investigating this compound?

A13: Yes, the World Health Organization is conducting a large, multicenter trial comparing heat-stable this compound with oxytocin for PPH prevention in vaginal births, aiming to provide more robust evidence on this compound's efficacy and safety [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。